Cas no 88259-78-3 (6-(ethylamino)pyridazin-3-ol)
6-(ethylamino)pyridazin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3(2H)-Pyridazinone, 6-(ethylamino)-
- 3-(ethylamino)-1H-pyridazin-6-one
- AKOS012080171
- SCHEMBL18077510
- 6-(ethylamino)pyridazin-3-ol
- DTXSID50533939
- F1967-2132
- 6-(Ethylamino)pyridazin-3(2H)-one
- 88259-78-3
-
- Inchi: 1S/C6H9N3O/c1-2-7-5-3-4-6(10)9-8-5/h3-4H,2H2,1H3,(H,7,8)(H,9,10)
- InChI Key: RLNFWFBMYVHVHQ-UHFFFAOYSA-N
- SMILES: O=C1C=CC(=NN1)NCC
Computed Properties
- Exact Mass: 139.074561919g/mol
- Monoisotopic Mass: 139.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 53.5Ų
6-(ethylamino)pyridazin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E273551-100mg |
6-(Ethylamino)pyridazin-3-ol |
88259-78-3 | 100mg |
$ 160.00 | 2022-06-05 | ||
| TRC | E273551-500mg |
6-(Ethylamino)pyridazin-3-ol |
88259-78-3 | 500mg |
$ 590.00 | 2022-06-05 | ||
| TRC | E273551-1g |
6-(Ethylamino)pyridazin-3-ol |
88259-78-3 | 1g |
$ 910.00 | 2022-06-05 | ||
| Life Chemicals | F1967-2132-0.25g |
6-(ethylamino)pyridazin-3-ol |
88259-78-3 | 95%+ | 0.25g |
$570.0 | 2023-09-06 | |
| Life Chemicals | F1967-2132-0.5g |
6-(ethylamino)pyridazin-3-ol |
88259-78-3 | 95%+ | 0.5g |
$600.0 | 2023-09-06 | |
| Life Chemicals | F1967-2132-1g |
6-(ethylamino)pyridazin-3-ol |
88259-78-3 | 95%+ | 1g |
$632.0 | 2023-09-06 | |
| Life Chemicals | F1967-2132-2.5g |
6-(ethylamino)pyridazin-3-ol |
88259-78-3 | 95%+ | 2.5g |
$1264.0 | 2023-09-06 | |
| Life Chemicals | F1967-2132-5g |
6-(ethylamino)pyridazin-3-ol |
88259-78-3 | 95%+ | 5g |
$1896.0 | 2023-09-06 | |
| Life Chemicals | F1967-2132-10g |
6-(ethylamino)pyridazin-3-ol |
88259-78-3 | 95%+ | 10g |
$2654.0 | 2023-09-06 |
6-(ethylamino)pyridazin-3-ol Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 6-(ethylamino)pyridazin-3-ol
6-(Ethylamino)Pyridazin-3-Ol: A Comprehensive Overview
The compound 6-(ethylamino)pyridazin-3-ol, identified by the CAS number 88259-78-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyridazine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug discovery. The structure of 6-(ethylamino)pyridazin-3-ol consists of a pyridazine ring substituted with an ethylamino group at position 6 and a hydroxyl group at position 3, making it a unique member of this chemical family.
Recent studies have highlighted the importance of pyridazine derivatives in medicinal chemistry, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. The presence of the ethylamino group in 6-(ethylamino)pyridazin-3-ol introduces additional functional diversity, enhancing its potential for interaction with biological targets. Researchers have explored the compound's ability to modulate key enzymes and receptors involved in inflammatory pathways, suggesting its role as a lead compound for anti-inflammatory drug development.
In terms of synthesis, 6-(ethylamino)pyridazin-3-ol can be prepared through various routes, including condensation reactions and oxidative coupling. One notable method involves the reaction of o-phenylenediamine derivatives with appropriate carbonyl compounds under specific conditions. This approach not only ensures high yield but also allows for fine-tuning of the substituents to optimize biological activity.
The pharmacological profile of 6-(ethylamino)pyridazin-3-ol has been extensively studied in vitro and in vivo. Preclinical studies have demonstrated its potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are central to inflammation and pain pathways. Additionally, the compound has shown selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. These findings underscore the importance of further preclinical and clinical investigations to evaluate its therapeutic potential fully.
Another area of interest lies in the compound's antioxidant properties. The hydroxyl group at position 3 plays a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress—a key factor in aging and various degenerative diseases. This dual functionality—combining anti-inflammatory and antioxidant activities—makes 6-(ethylamino)pyridazin-3-ol a promising candidate for multitarget drug design.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of 6-(ethylamino)pyridazin-3-ol to various protein targets with high accuracy. Molecular docking studies have revealed potential interactions with G-protein coupled receptors (GPCRs), which are critical targets for numerous therapeutic agents. These insights provide a foundation for rational drug design strategies aimed at improving the compound's bioavailability and efficacy.
In conclusion, 6-(ethylamino)pyridazin-3-ol represents a valuable addition to the arsenal of bioactive compounds under investigation for therapeutic applications. Its unique chemical structure, coupled with promising biological activities, positions it as a lead compound for further exploration in drug discovery. As research continues to uncover its full potential, this compound holds great promise for advancing innovative treatments across multiple therapeutic areas.
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